Cas no 30493-06-2 (2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-?(4-?chlorophenyl)?-Imidazo[1,?2-?a]?pyridine-?3-?carboxaldehyde
- 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde
- URPUCQPATNVVOP-UHFFFAOYSA-N
- BBL021092
- STK893798
- SBB085204
- EN000555
- AX8258457
- 2-(4-chloro-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-(4-chlorophenyl)-
- 2-(4-chlorop
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
-
- Inchi: 1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
- InChI Key: URPUCQPATNVVOP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=C(C=O)N2C=CC=CC2=N1
Computed Properties
- Exact Mass: 256.04
- Monoisotopic Mass: 256.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4
Experimental Properties
- Density: 1.319
- Refractive Index: 1.661
- PSA: 34.37000
- LogP: 3.46720
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>
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| Chemenu | CM268720-1g |
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30493-06-2 | 95% | 1g |
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| Alichem | A029184098-1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3635-1G |
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| A2B Chem LLC | AB40242-1g |
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| 1PlusChem | 1P0030TU-1g |
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$538.00 | 2024-05-06 | ||
| Ambeed | A535436-1g |
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| 1PlusChem | 1P0030TU-100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391151-1g |
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¥2721.00 | 2024-08-02 |
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Suppliers
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Introduction to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 30493-06-2)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 30493-06-2, has garnered considerable attention due to its role as a key intermediate in the synthesis of various biologically active molecules. The presence of both an imidazo[1,2-a]pyridine core and an aldehyde functional group at the 3-position imparts unique reactivity and makes it a valuable scaffold for further chemical modifications.
The imidazo[1,2-a]pyridine moiety is a heterocyclic system that has been extensively studied for its pharmacological properties. This particular structure is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The incorporation of a chlorophenyl group at the 4-position enhances the electronic properties of the molecule, influencing its interactions with biological targets. The aldehyde group at the 3-position provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a growing interest in developing novel therapeutic agents based on imidazo[1,2-a]pyridine scaffolds. Research has demonstrated that these compounds can interact with various enzymes and receptors, making them promising candidates for drug development. Specifically, studies have highlighted the potential of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in inhibiting certain kinases and other enzymes involved in cancer progression. Its ability to modulate these pathways makes it an attractive candidate for further investigation in oncology research.
The synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyridine core. Subsequent chlorination and formylation steps introduce the chlorophenyl group and the aldehyde functionality, respectively. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.
The chemical properties of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde make it a versatile building block for medicinal chemists. Its reactivity allows for the introduction of various substituents at different positions, enabling the creation of libraries of derivatives with tailored biological activities. This flexibility has led to numerous patents and publications detailing new synthetic routes and applications for this compound. Furthermore, computational methods such as molecular docking have been used to predict how different derivatives might interact with biological targets, aiding in the rational design of new drugs.
One notable area of research involving this compound is its potential use in treating neurological disorders. Studies have suggested that imidazo[1,2-a]pyridine derivatives can modulate neurotransmitter systems, offering a possible therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease. The aldehyde group in 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde provides a handle for further derivatization into more complex molecules that could target specific receptors or enzymes involved in these pathologies.
The pharmaceutical industry has also explored the use of this compound in developing treatments for infectious diseases. Its ability to inhibit bacterial and viral enzymes has made it a candidate for novel antibiotics and antivirals. Researchers are particularly interested in how modifications to the chlorophenyl group can enhance binding affinity and reduce toxicity. This ongoing research underscores the importance of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a pharmacophore in addressing global health challenges.
In conclusion, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 30493-06-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and reactivity make it a valuable tool for medicinal chemists seeking to develop new therapeutic agents. The growing body of research on this compound highlights its importance in addressing various diseases, from cancer to neurological disorders and infectious diseases. As synthetic methods continue to evolve and our understanding of biological systems deepens, the applications of this compound are likely to expand even further.
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